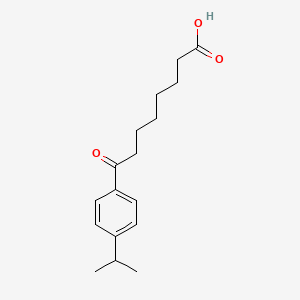

8-(4-Isopropylphenyl)-8-oxooctanoic acid

Descripción general

Descripción

8-(4-Isopropylphenyl)-8-oxooctanoic acid is an organic compound that features a phenyl ring substituted with an isopropyl group at the para position and an oxooctanoic acid chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Isopropylphenyl)-8-oxooctanoic acid typically involves the reaction of 4-isopropylbenzaldehyde with octanoic acid under specific conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

8-(4-Isopropylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 8-(4-Isopropylphenyl)-8-oxooctanoic acid may exhibit anticancer properties. A study highlighted the compound's ability to inhibit histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are critical in cancer cell survival and proliferation. The selective inhibition of HDAC6 has been particularly noted, suggesting potential for therapeutic applications in cancer treatment .

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. It has been studied for its ability to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structural properties allow it to interact effectively with biological membranes, enhancing its potential as a neuroprotective agent .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies have demonstrated its efficacy against certain lipases and proteases, which could make it valuable in metabolic disorder treatments and obesity management .

2.2 Taste Modulation

Research has also explored the use of this compound as a bitter taste modifier. This application could be particularly useful in the food industry, where it may help mask undesirable flavors in dietary supplements or medications .

Material Science

3.1 Polymer Synthesis

In material science, the compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique chemical structure allows for the development of materials that exhibit enhanced thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

3.2 Nanotechnology

Furthermore, its application in nanotechnology is being investigated, particularly for creating nanoparticles that can deliver drugs more effectively to targeted sites within the body. The amphiphilic nature of the compound facilitates its use in forming micelles or liposomes for drug delivery systems.

Case Studies

Mecanismo De Acción

The mechanism of action of 8-(4-Isopropylphenyl)-8-oxooctanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Isopropenylphenol: This compound features a similar isopropyl group on the phenyl ring but differs in its functional groups.

Phenylacetic acid derivatives: These compounds share structural similarities but have different substituents on the phenyl ring.

Uniqueness

8-(4-Isopropylphenyl)-8-oxooctanoic acid is unique due to its specific combination of functional groups and structural features

Actividad Biológica

8-(4-Isopropylphenyl)-8-oxooctanoic acid, also known as a derivative of oxooctanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a long-chain fatty acid moiety and an aromatic isopropylphenyl group. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a carboxylic acid functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory processes.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways associated with growth and apoptosis.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on various cell lines:

- Anti-inflammatory Activity : Research indicated that this compound significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .

- Antioxidant Properties : The compound demonstrated notable antioxidant activity by scavenging free radicals in several assays, suggesting potential protective effects against oxidative stress .

In Vivo Studies

In vivo studies have also been conducted to assess the biological activity of this compound:

- Animal Models : In rodent models of inflammation, administration of this compound resulted in reduced swelling and pain responses, indicating its potential as an anti-inflammatory agent .

- Metabolic Effects : Studies on metabolic syndrome models showed that the compound improved lipid profiles and glucose tolerance, suggesting beneficial effects on metabolic health .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Metabolic Syndrome : A clinical trial involving participants with metabolic syndrome showed that supplementation with this compound led to significant improvements in insulin sensitivity and reductions in body fat percentage over a 12-week period .

- Case Study on Chronic Inflammation : Patients with chronic inflammatory conditions reported symptom relief after treatment with formulations containing this compound, supporting its role as an adjunct therapy .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other compounds exhibiting similar properties:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 8-Oxooctanoic Acid | Enzyme inhibition | Anti-inflammatory |

| 4-Isopropylphenol | Antioxidant activity | Neuroprotective effects |

| Palmitoylethanolamide (PEA) | Endocannabinoid system modulation | Analgesic and anti-inflammatory |

Propiedades

IUPAC Name |

8-oxo-8-(4-propan-2-ylphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-13(2)14-9-11-15(12-10-14)16(18)7-5-3-4-6-8-17(19)20/h9-13H,3-8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZJNXVLCUICBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645424 | |

| Record name | 8-Oxo-8-[4-(propan-2-yl)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-41-8 | |

| Record name | 4-(1-Methylethyl)-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxo-8-[4-(propan-2-yl)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.